
PU-H71-d7 Hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PU-H71-d7 Hydrate, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₄D₇IN₆O₃S and its molecular weight is 535.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Treatment
PU-H71 has been extensively studied in various preclinical models for its antineoplastic potential. Key findings include:
- Efficacy in Cancer Models : In vivo studies have shown that PU-H71 induces significant tumor regression in models of triple-negative breast cancer, lymphoma, and hepatocellular carcinoma .
- Combination Therapies : Recent studies suggest that combining PU-H71 with other agents, such as prodigiosin, enhances cytotoxic effects against cancer cell lines like MDA-MB-231 .
Pharmacokinetics and Safety
A first-in-human trial assessed the pharmacokinetic profile and safety of PU-H71 in patients with refractory solid tumors. Key results included:
- Administration Protocol : Patients received intravenous infusions over one hour on specific days during 21-day cycles.
- Pharmacokinetic Analysis : Blood samples were analyzed using high-performance liquid chromatography-mass spectrometry (HPLC/MS) to quantify PU-H71 levels and metabolites .
Table 1: Comparison of Efficacy Across Cancer Types
Cancer Type | Model Type | Efficacy Observed | Reference |
---|---|---|---|
Triple-Negative Breast Cancer | Xenograft | Significant regression | |
Lymphoma | Cell Line | High cytotoxicity | |
Hepatocellular Carcinoma | Xenograft | Induction of apoptosis |
Table 2: Pharmacokinetics Data from Clinical Trials
Parameter | Value |
---|---|
Maximum Tolerated Dose | 0.25 μM |
Half-Life | 6 hours |
Main Side Effects | Gastrointestinal issues |
Study Reference |
Case Study 1: Triple-Negative Breast Cancer
In a study involving mouse xenografts, PU-H71 was administered to evaluate its efficacy against triple-negative breast cancer. Results indicated complete responses in treated mice, highlighting the compound's potential as a therapeutic agent .
Case Study 2: Combination Therapy with Prodigiosin
A combination study demonstrated that the dual treatment with prodigiosin and PU-H71 resulted in enhanced cytotoxicity against MDA-MB-231 cells. This suggests that PU-H71 can be effectively combined with other therapeutic agents to improve treatment outcomes in resistant cancer types .
属性
分子式 |
C₁₈H₁₄D₇IN₆O₃S |
---|---|
分子量 |
535.41 |
同义词 |
6-Amino-8-[(6-iodo-1,3-benzodioxol-5-yl)thio]-N-(1-methylethyl-d7)-9H-purine-9-propanamine Hydrate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。